E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline
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Overview
Description
Preparation Methods
The synthesis of E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline involves several steps. One common synthetic route includes the reaction of 2-chloro-7,8-dimethylquinoline with a nitroalkene under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit certain enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Lacks the nitro and methyl groups, resulting in different chemical properties and biological activities.
7,8-Dimethylquinoline: Lacks the chloro and nitro groups, leading to variations in reactivity and applications.
2-Nitroquinoline:
The presence of the chloro, methyl, and nitro groups in this compound makes it unique and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-7,8-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-3-4-10-7-11(5-6-16(17)18)13(14)15-12(10)9(8)2/h3-7H,1-2H3/b6-5+ |
InChI Key |
UABJRIWTAFAIRD-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl)C |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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